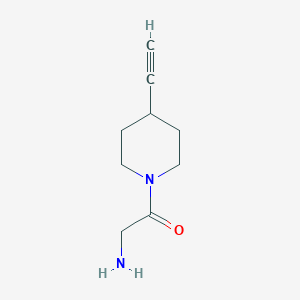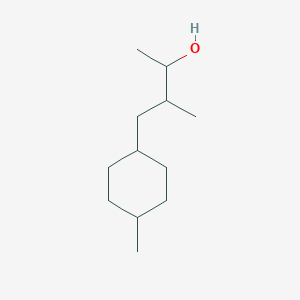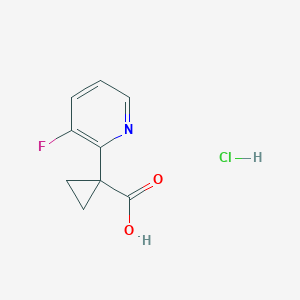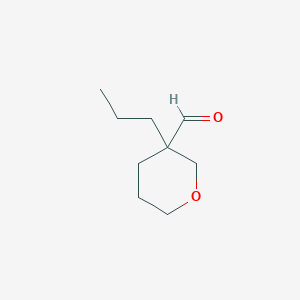![molecular formula C7H16N2O B13256837 2-[(2-Aminoethyl)(cyclopropyl)amino]ethan-1-ol](/img/structure/B13256837.png)
2-[(2-Aminoethyl)(cyclopropyl)amino]ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Aminoethyl)(cyclopropyl)amino]ethan-1-ol is a compound with the molecular formula C7H16N2O. It is known for its unique structure, which includes both an aminoethyl and a cyclopropyl group attached to an ethan-1-ol backbone. This compound is often used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Aminoethyl)(cyclopropyl)amino]ethan-1-ol typically involves the reaction of cyclopropylamine with 2-chloroethanol in the presence of a base. The reaction proceeds through nucleophilic substitution, where the amino group of cyclopropylamine attacks the electrophilic carbon of 2-chloroethanol, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of advanced purification techniques such as distillation or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Aminoethyl)(cyclopropyl)amino]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino groups can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to facilitate substitution reactions.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted ethan-1-ol derivatives.
Scientific Research Applications
2-[(2-Aminoethyl)(cyclopropyl)amino]ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[(2-Aminoethyl)(cyclopropyl)amino]ethan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and ionic interactions with enzymes and receptors, potentially modulating their activity. The cyclopropyl group may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(2-Aminoethylamino)ethanol: Similar structure but lacks the cyclopropyl group.
N,N-Bis(2-hydroxyethyl)ethylenediamine: Contains two hydroxyl groups and an ethylenediamine backbone.
Uniqueness
2-[(2-Aminoethyl)(cyclopropyl)amino]ethan-1-ol is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties. This structural feature can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C7H16N2O |
|---|---|
Molecular Weight |
144.21 g/mol |
IUPAC Name |
2-[2-aminoethyl(cyclopropyl)amino]ethanol |
InChI |
InChI=1S/C7H16N2O/c8-3-4-9(5-6-10)7-1-2-7/h7,10H,1-6,8H2 |
InChI Key |
PFCSCWURUVOKPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N(CCN)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


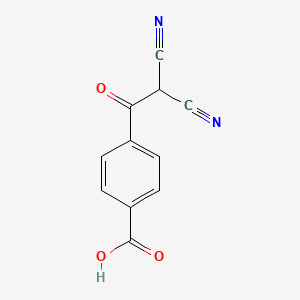

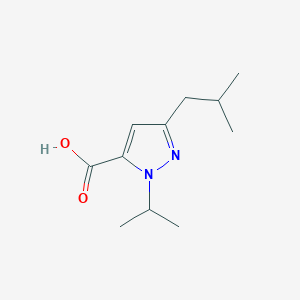
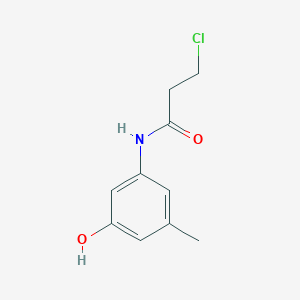

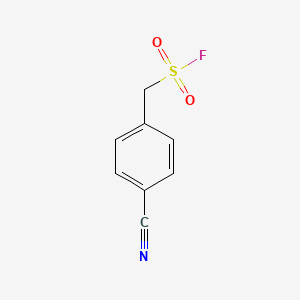
![(Cyclopropylmethyl)[(4-ethylphenyl)methyl]amine](/img/structure/B13256796.png)
![(1S)-1-[3-(benzyloxy)phenyl]ethan-1-amine](/img/structure/B13256799.png)
![2-[(1-Benzothiophen-7-yl)amino]propan-1-ol](/img/structure/B13256806.png)
